molecular formula C20H16N4O2S2 B2541653 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865180-53-6

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2541653
CAS RN: 865180-53-6
M. Wt: 408.49
InChI Key: IZISIBRTPMENNE-ATJXCDBQSA-N
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Description

“(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound that has attracted significant interest in various fields of research and industry. It is a derivative of benzo[d]thiazol, a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been achieved through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .


Molecular Structure Analysis

The molecular structure of “(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives have been studied extensively. For instance, a series of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Antihyperglycemic Efficacy

Molecular Docking Studies

Future Directions

The future directions in the research of benzo[d]thiazol derivatives could involve the discovery of novel compounds which inhibit quorum sensing without being antibiotic, as these are currently emerging fields . Further, molecular docking studies and computation calculations suggest that these compounds are a good template for further drug development .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that this compound may also target mycobacteria.

Mode of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may also interact with its targets to inhibit their growth.

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over non-tuberculous mycobacteria , suggesting that this compound may also affect specific pathways in Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been designed with favorable ADME properties for bioavailability.

Result of Action

Similar compounds have been shown to display significant activity against mycobacterium tuberculosis , suggesting that this compound may also have significant antimycobacterial effects.

Action Environment

The design and synthesis of similar compounds take into account various factors, including the environment in which the compound will be used .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h3-9,11H,1,10H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISIBRTPMENNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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